molecular formula C19H16F2N2OS2 B6500055 N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide CAS No. 941875-29-2

N-[(4-fluorophenyl)methyl]-2-(2-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-thiazol-4-yl)acetamide

Cat. No.: B6500055
CAS No.: 941875-29-2
M. Wt: 390.5 g/mol
InChI Key: RXDFOLPLYZVHOK-UHFFFAOYSA-N
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Description

This compound features a central 1,3-thiazole core substituted with two 4-fluorobenzyl groups via sulfanyl linkages and an acetamide moiety. The dual 4-fluorophenyl groups enhance lipophilicity, while the thiazole and acetamide functionalities contribute to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2OS2/c20-15-5-1-13(2-6-15)10-22-18(24)9-17-12-26-19(23-17)25-11-14-3-7-16(21)8-4-14/h1-8,12H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDFOLPLYZVHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

N-(4-Fluorophenyl)-2-[(4-{[(4-Fluorophenyl)Carbamoyl]Methyl}-1,3-Thiazol-2-yl)Sulfanyl]Acetamide
  • Key Difference : Replaces one 4-fluorobenzyl group with a carbamoyl-linked 4-fluorophenyl chain.
2-(4-Fluorobenzenesulfonyl)-N-[4-(4-Methoxyphenyl)-5-Methyl-1,3-Thiazol-2-yl]Acetamide
  • Key Difference : Substitutes sulfanyl with a sulfonyl group and introduces a methoxyphenyl and methyl group on the thiazole.
  • Impact : The sulfonyl group increases electron-withdrawing effects, enhancing stability but possibly reducing nucleophilic reactivity. The methoxy group improves solubility but may lower potency due to steric hindrance .
N-[4-(2-Chlorophenyl)-1,3-Thiazol-2-yl]-2-Morpholinoacetamide
  • Key Difference: Replaces fluorophenyl groups with chlorophenyl and morpholino substituents.
  • Impact: The morpholino group enhances water solubility, while the chloro substituent increases lipophilicity. This compound may exhibit a broader pharmacokinetic profile but reduced specificity .

Heterocycle and Linker Modifications

N-[2-(2,4-Dioxo-1,3-Thiazolidin-3-yl)Ethyl]-2-[[5-(4-Fluorophenyl)-4-Phenyl-1,2,4-Triazol-3-yl]Sulfanyl]Acetamide
  • Key Difference: Incorporates a triazole ring and a thiazolidinone group.
  • Impact: The triazole enhances metabolic resistance, while the thiazolidinone may confer anti-inflammatory or antidiabetic activity. However, the increased molecular weight could reduce bioavailability .
2-[[4-(4-Bromophenyl)Sulfonyl-2-Thiophen-2-yl-1,3-Oxazol-5-yl]Sulfanyl]-N-(4-Fluorophenyl)Acetamide
  • Key Difference : Replaces thiazole with oxazole and adds bromophenyl and thiophene groups.
  • Impact: The oxazole and bromophenyl groups may improve π-π stacking interactions, enhancing binding to aromatic enzyme pockets.

Chain Length and Flexibility

N-(4-Fluorophenyl)-2-[(6-{[2-(4-Fluoroanilino)-2-Oxoethyl]Sulfanyl}Hexyl)Sulfanyl]Acetamide
  • Key Difference : Features a hexyl spacer between sulfanyl groups.
  • Impact : The extended alkyl chain increases flexibility and may improve membrane penetration but raises concerns about metabolic degradation and toxicity .

Structure-Activity Relationship (SAR) Insights

  • Fluorophenyl Groups: Critical for hydrophobic interactions and metabolic stability. Compounds with dual fluorophenyl groups (e.g., the target compound) show balanced lipophilicity compared to mono-fluorophenyl analogs .
  • Sulfanyl vs.
  • Heterocycle Choice : Thiazoles (target) generally exhibit higher metabolic stability than oxazoles or triazoles, though triazoles () may resist oxidative degradation .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(4-Fluorophenyl)-2-[(4-Carbamoyl)Thiazole]Acetamide 2-(4-Fluorobenzenesulfonyl)Thiazole Acetamide
Molecular Weight ~458.5 g/mol ~475.6 g/mol ~480.5 g/mol
LogP (Predicted) 3.8 3.2 2.9
Hydrogen Bond Acceptors 5 6 6
Solubility (mg/mL) <0.1 (Low) 0.2–0.5 0.5–1.0

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